- Asymmetric Epoxidation of Alkenes Catalyzed by a Porphyrin-Inspired Manganese Complex, Organic Letters, 2013, 15(16), 4138-4141
Cas no 94535-50-9 (LEVCROMAKALIM)
LEVCROMAKALIM structure
Product Name:LEVCROMAKALIM
Numéro CAS:94535-50-9
Le MF:C16H18N2O3
Mégawatts:286.325724124908
CID:827212
PubChem ID:93504
Update Time:2024-10-25
LEVCROMAKALIM Propriétés chimiques et physiques
Nom et identifiant
-
- LEVCROMAKALIM
- Levcromakalim,(3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile
- lemakalim
- levcromakelim
- (3S,4R)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile (ACI)
- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, (3S-trans)- (ZCI)
- (-)-Cromakalim
- (3S,4R)-(-)-Cromakalim
- BRL 38227
- Levkromakalim
- (3S,4R)-3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile
- LEVCROMAKALIM [USAN]
- LEVCROMAKALIM (+/-)-FORM
- AKOS000281031
- NCGC00025132-01
- 94470-67-4
- (-)-Cromakalim;BRL 38227
- Cromakalimum [Latin]
- SR-01000597579-1
- NCGC00025132-02
- SR-01000597579-2
- Levcromakalim (USAN/INN)
- MLS001333994
- 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxo-1-pyrrolidinyl)-2H-benzo[b]pyran-3-ol
- (3s,4r)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)chroman-6-carbonitrile
- (3S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
- CHEBI:6436
- Levcromakalim [USAN:INN:BAN]
- Cromakalime [French]
- 1-((3S,4R)-6-Ethynyl-3-hydroxy-2,2-dimethyl-chroman-4-yl)-pyrrolidin-2-one
- NS00125528
- LEVCROMAKALIM [INN]
- Tox21_110948
- Cromakalim, (3S-trans)-Isomer
- CS-6950
- (+/-)-cromakalim
- Cromakalim, trans-Isomer
- CHEMBL100
- (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile
- Levanex
- HMS2233P19
- HMS3414K15
- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, (3S,trans)-
- HY-14255
- trans-6-Cyano-3,4-dihydro-2,2-dimethyl-4-(2-oxopyrrolidinyl)-2H-1-benzopyran-3-ol
- BRD-K24526313-001-08-6
- M&B-44809
- 2H-1-BENZOPYRAN-6-CARBONITRILE, 3,4-DIHYDRO-3-HYDROXY-2,2-DIMETHYL-4-(2-OXO-1-PYRROLIDINYL)-, (3S,4R)-
- CROMAKALIM [MART.]
- Cromakalim
- NCGC00025132-04
- BRN 3622889
- SMR000058880
- RW7PN4BLDJ
- (+-)-trans-3-Hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-chromancarbonitrile
- CAS-94535-50-9
- BRL 34915
- 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile(BRL 38227)
- MLS001077309
- Tox21_113581
- brl34915
- MS-24087
- G12682
- BRL-34915
- 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile (Lemakalim)
- NCGC00025132-03
- (+/-)-TRANS-3-HYDROXY-2,2-DIMETHYL-4-(2-OXO-1-PYRROLIDINYL)-6-CHROMANCARBONITRILE
- D02385
- Cromakalime
- MLS000069770
- BRD-K24526313-001-18-5
- BRD-K24526313-001-17-7
- HMS3678K15
- LEVCROMAKALIM [MI]
- 0G4X367WA3
- SCHEMBL122344
- Cromakalimum
- BDBM50010132
- LEVCROMAKALIM [JAN]
- DTXCID3025677
- UNII-0G4X367WA3
- DTXSID5045677
- UNII-RW7PN4BLDJ
- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, trans-(+-)-
- SR-01000597579
- BRL-38227
- 94535-50-9
- Opera_ID_416
- LEVCROMAKALIM (+/-)-FORM [MI]
- 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile
- BRL-38266
- 3S,4R-3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile
- Cromakalim [INN:BAN]
- (3S,4R)-3-Hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-chromancarbonitrile
- (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)chromane-6-carbonitrile
- CROMAKALIM [INN]
- (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
- Tox21_110948_1
- TVZCRIROJQEVOT-CABCVRRESA-N
- HMS3267D06
- LEVCROMAKALIM [WHO-DD]
-
- Piscine à noyau: 1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1
- La clé Inchi: TVZCRIROJQEVOT-CABCVRRESA-N
- Sourire: O[C@@H]1C(C)(C)OC2C=CC(=CC=2[C@H]1N1CCCC1=O)C#N
Propriétés calculées
- Qualité précise: 286.13200
- Masse isotopique unique: 286.132
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 1
- Complexité: 481
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 73.6A^2
- Le xlogp3: 0.8
Propriétés expérimentales
- Dense: 1.31
- Point de fusion: 242-244°
- Point d'ébullition: 482.3°Cat760mmHg
- Point d'éclair: 245.5°C
- Solubilité: DMSO: ≤10 mM, soluble
- Le PSA: 73.56000
- Le LogP: 1.69158
- Rotation spécifique: D26 -52.2° (c = 1 in chloroform)
LEVCROMAKALIM Informations de sécurité
- Wgk Allemagne:3
- Instructions de sécurité: 22-24/25
- RTECS:DJ2177500
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
LEVCROMAKALIM Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
LEVCROMAKALIM PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | L331300-10mg |
Levcromakalim |
94535-50-9 | 10mg |
$236.00 | 2023-05-18 | ||
| TRC | L331300-100mg |
Levcromakalim |
94535-50-9 | 100mg |
$1832.00 | 2023-05-18 | ||
| MedChemExpress | HY-14255-10mM*1mLinDMSO |
Levcromakalim |
94535-50-9 | 99.79% | 10mM*1mLinDMSO |
¥1260 | 2022-02-25 | |
| MedChemExpress | HY-14255-2mg |
Levcromakalim |
94535-50-9 | 99.83% | 2mg |
¥800 | 2025-04-15 | |
| MedChemExpress | HY-14255-5mg |
Levcromakalim |
94535-50-9 | 99.83% | 5mg |
¥1200 | 2025-04-15 | |
| MedChemExpress | HY-14255-10mg |
Levcromakalim |
94535-50-9 | 99.83% | 10mg |
¥1650 | 2025-04-15 | |
| MedChemExpress | HY-14255-50mg |
Levcromakalim |
94535-50-9 | 99.84% | 50mg |
¥6800 | 2024-04-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L876225-2mg |
Levcromakalim |
94535-50-9 | ≥99% | 2mg |
¥820.80 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L876225-5mg |
Levcromakalim |
94535-50-9 | ≥99% | 5mg |
¥1,231.20 | 2022-01-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L47780-50mg |
LEVCROMAKALIM |
94535-50-9 | 50mg |
¥11052.0 | 2021-09-09 |
LEVCROMAKALIM Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 4 h, 25 °C
1.2 Solvents: Water ; 25 °C
1.2 Solvents: Water ; 25 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 6 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Asymmetric epoxidation of cis-alkenes mediated by iminium salts: highly enantioselective synthesis of levcromakalim, Organic Letters, 2005, 7(3), 375-377
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium hydride
Référence
- Compositions and methods for extended release cromakalim therapy, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
Référence
- Stereoselective epoxidation using chiral salen-type catalysts, United States, , ,
Méthode de production 5
Conditions de réaction
Référence
- Method for the preparation of (3S,4R)-isomers of 4-(cyclic-amido)-2H-1-benzopyrans and 4-amino-3-hydroxy-2H-1-benzopyrans, European Patent Organization, , ,
Méthode de production 6
Conditions de réaction
Référence
- Mechanism of action and systemic and regional hemodynamics of the potassium channel activator BRL34915 and its enantiomers, Circulation Research, 1988, 62(4), 679-86
Méthode de production 7
Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 6 h, -78 °C
1.2 Reagents: Water ; -78 °C
1.2 Reagents: Water ; -78 °C
Référence
- Total synthesis of chromanol 293B and cromakalim via stereoselective amination of chiral benzylic ethers, Tetrahedron Letters, 2020, 61(5),
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; overnight, rt
Référence
- Preparation of controlled-delivery cromakalim prodrugs, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 30 min, rt
1.2 Solvents: Dimethyl sulfoxide ; 6 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Dimethyl sulfoxide ; 6 h, rt
1.3 Reagents: Water ; rt
Référence
- Immobilized dimeric chiral Mn(III) salen complex on short channel ordered mesoporous silica as an effective catalyst for the epoxidation of non-functionalized alkenes, Tetrahedron, 2012, 68(31), 6314-6322
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Référence
- Preparation of optically active benzopyran compounds as antihypertensives and smooth muscle relaxants, Japan, , ,
Méthode de production 11
Conditions de réaction
Référence
- Synthesis of homochiral potassium channel openers: role of the benzopyranyl 3-hydroxyl group in cromakalim and pyridine N-oxides in determining the biological activities of enantiomers, Bioorganic & Medicinal Chemistry Letters, 1992, 2(3), 229-34
Méthode de production 12
Conditions de réaction
Référence
- 2,2-Dialkylnaphthalen-1-ones as new potassium channel activators, Journal of Medicinal Chemistry, 1993, 36(15), 2121-33
Méthode de production 13
Conditions de réaction
Référence
- Synthesis and antihypertensive activity of 4-(cyclic amido)-2H-1-benzopyrans, Journal of Medicinal Chemistry, 1986, 29(11), 2194-201
Méthode de production 14
Conditions de réaction
Référence
- Benzopyran derivatives, European Patent Organization, , ,
LEVCROMAKALIM Raw materials
- 2,2-Dimethyl-3,4-epoxy-6-cyanochroman
- (3S,4R)-3,4-Dihydro-3-methoxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile
LEVCROMAKALIM Preparation Products
LEVCROMAKALIM Littérature connexe
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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